molecular formula C9H18O2 B2382845 Methyl 3-ethylhexanoate CAS No. 32579-81-0

Methyl 3-ethylhexanoate

Cat. No.: B2382845
CAS No.: 32579-81-0
M. Wt: 158.241
InChI Key: XWOBLXFYSMSMRW-UHFFFAOYSA-N
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Description

Methyl 3-ethylhexanoate is an organic compound with the molecular formula C₉H₁₈O₂. It is a type of ester, which is a derivative of carboxylic acids where the hydrogen atom of the hydroxyl group is replaced by an alkyl group. This compound is known for its pleasant odor and is used in various applications, including as a flavoring agent and in perfumes .

Scientific Research Applications

Methyl 3-ethylhexanoate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-ethylhexanoate can be synthesized through the esterification reaction between 3-ethylhexanoic acid and methanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The reaction is as follows: [ \text{3-ethylhexanoic acid} + \text{methanol} \xrightarrow{\text{H₂SO₄}} \text{this compound} + \text{water} ]

Industrial Production Methods: In an industrial setting, the esterification process is carried out in large reactors where the reactants are heated under reflux conditions. The reaction mixture is then distilled to separate the ester from the reaction by-products. The use of continuous distillation and purification techniques ensures high purity of the final product .

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield 3-ethylhexanoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide (NaOCH₃) or sulfuric acid (H₂SO₄).

Major Products Formed:

Comparison with Similar Compounds

Methyl 3-ethylhexanoate can be compared with other esters such as:

    Methyl hexanoate: Similar in structure but lacks the ethyl group on the hexanoic acid chain.

    Ethyl hexanoate: Has an ethyl group instead of a methyl group attached to the ester functional group.

    Methyl butanoate: A shorter chain ester with different physical and chemical properties.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct physical and chemical properties. Its pleasant odor and versatility in various applications make it a valuable compound in both research and industry .

Properties

IUPAC Name

methyl 3-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-4-6-8(5-2)7-9(10)11-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOBLXFYSMSMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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